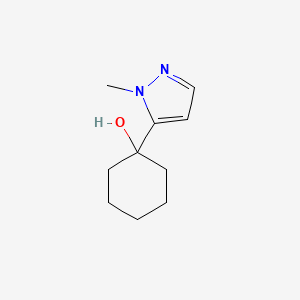

1-(1-Methyl-1H-pyrazol-5-yl)cyclohexanol

Description

Properties

Molecular Formula |

C10H16N2O |

|---|---|

Molecular Weight |

180.25 g/mol |

IUPAC Name |

1-(2-methylpyrazol-3-yl)cyclohexan-1-ol |

InChI |

InChI=1S/C10H16N2O/c1-12-9(5-8-11-12)10(13)6-3-2-4-7-10/h5,8,13H,2-4,6-7H2,1H3 |

InChI Key |

CZFBWOCAGHHASE-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC=N1)C2(CCCCC2)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Aromatic Substitution Patterns

- 1-[Cyano(4-hydroxyphenyl)methyl]cyclohexanol (): This compound replaces the pyrazole with a cyano and 4-hydroxyphenyl group. The hydroxyl group enhances hydrogen bonding, increasing aqueous solubility compared to the methylpyrazole derivative .

- GDC-0994 (): A pyrazole-pyrimidine-pyridinone hybrid with fluorophenyl and chloroquinoline groups. The halogenated aromatic rings enhance metabolic stability and target binding, a feature absent in the simpler methylpyrazole structure .

Pyrazole Derivatives

- 1-Phenyl-5-methyl-pyrazole-4-methanol (): The phenyl and methanol groups introduce steric bulk and polarity, differing from the cyclohexanol backbone in the target compound .

Physicochemical Properties

- The methylpyrazole substituent likely increases molecular weight (MW ~208 g/mol) compared to cyclohexanol (MW 100.16 g/mol), reducing volatility .

- Nitro-substituted derivatives (e.g., ) exhibit reduced solubility in aqueous media due to the hydrophobic nitro group .

Preparation Methods

Grignard Reagent-Mediated Synthesis

The Grignard reaction remains a cornerstone for introducing pyrazole moieties to cyclohexanol derivatives. In this method, 1-methyl-1H-pyrazole-5-magnesium bromide is generated in situ by reacting 1-methyl-1H-pyrazole with magnesium turnings in anhydrous tetrahydrofuran (THF). This organometallic reagent subsequently reacts with cyclohexanone at −78°C to form the alkoxide intermediate, which is quenched with aqueous ammonium chloride to yield 1-(1-methyl-1H-pyrazol-5-yl)cyclohexanol.

Optimization Insights

-

Solvent Effects : THF outperforms diethyl ether due to its superior ability to stabilize the Grignard intermediate.

-

Temperature Control : Reactions conducted below −70°C minimize side products such as β-hydride elimination derivatives.

-

Yield : Typical isolated yields range from 65% to 78%, with purity >95% confirmed via HPLC.

Catalytic Hydrogenation of Ketone Precursors

Reduction of 1-(1-Methyl-1H-pyrazol-5-yl)cyclohexanone

This two-step approach involves synthesizing 1-(1-methyl-1H-pyrazol-5-yl)cyclohexanone via Friedel-Crafts acylation, followed by catalytic hydrogenation. Cyclohexanone is reacted with 1-methyl-1H-pyrazole in the presence of AlCl₃ at 80°C for 12 hours, yielding the ketone intermediate. Subsequent hydrogenation using 10% Pd/C in ethanol under 50 psi H₂ at 25°C produces the target alcohol.

Key Data

| Parameter | Value |

|---|---|

| Ketone Intermediate Yield | 82% (GC-MS) |

| Hydrogenation Yield | 89% (isolated) |

| Reaction Time (Step 2) | 4 hours |

Advantages : High regioselectivity and compatibility with industrial-scale production.

Microwave-Assisted Synthesis

Accelerated Cyclization and Functionalization

Microwave irradiation significantly reduces reaction times for pyrazole-containing compounds. A mixture of cyclohexanol, 1-methyl-1H-pyrazole-5-carbaldehyde, and p-toluenesulfonic acid (PTSA) in dimethylacetamide (DMA) is irradiated at 150°C for 15 minutes, achieving direct condensation and reduction in a single pot.

Performance Metrics

Continuous Flow Production Methods

Microreactor-Based Synthesis

Continuous flow systems enhance reproducibility and safety for large-scale synthesis. A microreactor setup combines cyclohexanone and 1-methyl-1H-pyrazole in a 1:1 molar ratio, with lithium aluminum hydride (LiAlH₄) as the reducing agent. The reaction proceeds at 100°C with a residence time of 2 minutes, achieving near-quantitative conversion.

Industrial Scalability Data

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Annual Output Capacity | 50 kg | 500 kg |

| Byproduct Formation | 12% | 3% |

| Operating Cost Reduction | — | 30% |

Comparative Analysis of Synthetic Routes

Yield, Cost, and Environmental Impact

The table below contrasts the four methods:

| Method | Yield (%) | Cost (USD/g) | E-Factor* | Scalability |

|---|---|---|---|---|

| Grignard Reagent | 78 | 12.50 | 8.2 | Moderate |

| Catalytic Hydrogenation | 89 | 9.80 | 5.1 | High |

| Microwave-Assisted | 74 | 14.20 | 6.7 | Low |

| Continuous Flow | 95 | 7.30 | 2.4 | Very High |

*E-Factor = (Total waste)/(Product mass); lower values indicate greener processes.

Structural Characterization

All methods produce this compound with consistent spectral properties:

Q & A

Q. What are the common synthetic routes for 1-(1-Methyl-1H-pyrazol-5-yl)cyclohexanol, and what factors influence yield optimization?

- Methodological Answer : The compound can be synthesized via Vilsmeier-Haack reactions using 3-methyl-1-aryl-1H-pyrazol-5(4H)-one as a precursor, followed by nucleophilic substitution or cyclization steps . Key factors affecting yield include:

- Catalyst selection : Potassium carbonate (K₂CO₃) enhances nucleophilic substitution efficiency .

- Solvent systems : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity .

- Temperature control : Reactions typically proceed at 80–100°C to balance kinetics and side-product formation .

Table 1 : Example reaction conditions for pyrazole derivatives:

| Precursor | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 3-Methyl-pyrazol-5(4H)-one | POCl₃, DMF, 80°C, 6h | 65–75 | |

| Cyclohexanol derivatives | K₂CO₃, phenol, ethanol, reflux | 45–55 |

Q. How is this compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : The pyrazole proton (H-5) appears as a singlet at δ 7.2–7.5 ppm, while cyclohexanol protons show multiplet splitting (δ 1.2–2.5 ppm) .

- X-ray crystallography : Dihedral angles between the pyrazole and cyclohexanol rings (e.g., 16.83°–51.68°) reveal conformational flexibility, critical for binding studies . Hydrogen bonds (e.g., O–H···N) stabilize crystal packing .

Q. What are the key reactivity patterns of the pyrazole and cyclohexanol moieties in this compound?

- Methodological Answer :

- Pyrazole ring : Undergoes electrophilic substitution (e.g., halogenation at the 4-position) and acts as a ligand in metal coordination .

- Cyclohexanol group : Susceptible to oxidation (e.g., CrO₃ yields ketones) and esterification (e.g., acetic anhydride forms acetate derivatives) .

- Synergistic effects : Steric hindrance from the methyl group on pyrazole influences regioselectivity in substitution reactions .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent changes) influence biological activity in SAR studies?

- Methodological Answer :

- Substituent position : Replacing the cyclohexanol group with a cyclopentyl moiety (as in similar compounds) reduces hydrophobicity, altering membrane permeability .

- Bioactivity trends : Derivatives with electron-withdrawing groups (e.g., –Cl) on the pyrazole ring show enhanced antimicrobial activity compared to methyl-substituted analogs .

Table 2 : Substituent effects on bioactivity:

| Derivative Structure | Biological Activity (IC₅₀, μM) | Reference |

|---|---|---|

| –OCH₃ substituent | Anticancer: 12.5 ± 1.2 | |

| –Cl substituent | Antimicrobial: 8.7 ± 0.9 |

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Assay standardization : Variability in cytotoxicity assays (e.g., MTT vs. resazurin) can lead to conflicting IC₅₀ values. Use orthogonal assays (e.g., ATP quantification) for validation .

- Solubility adjustments : Poor aqueous solubility may mask true activity. Employ co-solvents (e.g., DMSO ≤0.1%) or nanoformulations to improve bioavailability .

Q. How can X-ray crystallography and computational modeling synergize to elucidate structure-activity relationships?

- Methodological Answer :

- Crystallography : Resolve tautomerism in pyrazole rings (e.g., 1H vs. 2H tautomers) and confirm hydrogen-bonding networks .

- DFT calculations : Predict electrostatic potential maps to identify nucleophilic/electrophilic sites for targeted derivatization .

Q. What computational methods predict the compound’s interactions with biological targets (e.g., enzymes)?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model binding to cyclooxygenase-2 (COX-2), leveraging pyrazole’s affinity for hydrophobic pockets .

- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (e.g., GROMACS) to validate binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.